Bienvenue dans la boutique en ligne BenchChem!

3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide

BDK Inhibition Lipophilicity Permeability

3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide (CAS 332156-21-5, molecular weight 414.3 g/mol) is a synthetic amide derivative of the 3,6-dichlorobenzo[b]thiophene-2-carboxylate class. The carboxylic acid progenitor (BT2) is a well-characterized allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).

Molecular Formula C21H13Cl2NO2S
Molecular Weight 414.3 g/mol
Cat. No. B11769554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide
Molecular FormulaC21H13Cl2NO2S
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H13Cl2NO2S/c22-13-6-11-17-18(12-13)27-20(19(17)23)21(25)24-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,24,25)
InChIKeyTVKWRLGYORGZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide: Core Scaffold and Derivative Context for BDK-Targeted Procurement


3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide (CAS 332156-21-5, molecular weight 414.3 g/mol) is a synthetic amide derivative of the 3,6-dichlorobenzo[b]thiophene-2-carboxylate class [1]. The carboxylic acid progenitor (BT2) is a well-characterized allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) [2]. Replacing the carboxylic acid moiety with a 4-phenoxyphenyl carboxamide group creates a compound with fundamentally altered physicochemical and pharmacological properties, distinguishing it from BT2 and simpler amide analogs.

Why Interchanging 3,6-Dichlorobenzo[b]thiophene-2-carboxamide Analogs in Research Programs Fails


Substituting this specific carboxamide with another analog like BT2, BT2F, or a different N-substituted amide is not straightforward. The biological activity and pharmacokinetic profile of benzothiophene carboxylate derivatives are exceptionally sensitive to substitutions at the 2-position. The carboxylic acid (BT2) shows a terminal half-life of 730 minutes and high metabolic stability, while its prodrug amide BT3 was designed to enhance cell permeability [1]. A different amide, such as the 4-phenoxyphenyl derivative, introduces a large, lipophilic group (cLogP ~6.9) that drastically alters solubility, permeability, and target binding kinetics [2]. Generic interchange based solely on the shared benzothiophene core ignores these critical, quantifiable differences that dictate in vitro and in vivo outcomes.

Quantitative Differentiators for 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide Against Key Analogs


Enhanced Lipophilicity vs. Carboxylic Acid Analog BT2 Drives Membrane Permeability Profile

The target compound exhibits a computed XLogP3-AA of 6.9, which is a massive increase in lipophilicity compared to the carboxylic acid analog BT2 (XLogP3-AA ~3.5 for the acid form, or lower for its ionized state at physiological pH) [1]. This ~3.4 log unit increase predicts significantly enhanced passive membrane permeability but dramatically reduced aqueous solubility, a critical trade-off first demonstrated for this scaffold class where BT3, a different amide prodrug, was specifically designed to alter cellular uptake [2].

BDK Inhibition Lipophilicity Permeability Drug Design

Loss of Hydrogen Bond Donor Capacity vs. Carboxylic Acid Scaffold Impacts Target Binding Mode

The target compound possesses one hydrogen bond donor (the amide N-H), whereas the carboxylic acid BT2 has two (O-H of COOH) that are critical for its interaction with the BDK allosteric site [1]. BT2's binding triggers N-terminal domain helix movements in BDK, a mechanism established by X-ray crystallography [1]. While no crystal structure exists for the target compound, the reduction in H-bond donor count from 2 to 1 and the addition of a bulky 4-phenoxyphenyl group imply a divergent binding pose or loss of key interactions, functionally differentiating it from BT2 as an allosteric probe.

BDK Allostery Binding Kinetics Structure-Activity Relationship Scaffold Selection

Available Batch Purity of 97% Defines a Quantitative Baseline for Reproducible SAR Studies

Procurement specifications from Bidepharm state a standard purity of 97% for this compound, with batch-specific QC data including NMR, HPLC, and GC available . This contrasts with many in-house synthesized analogs in the benzothiophene carboxamide literature, where purity is often reported as >95% without detailed chromatographic characterization [1]. The availability of defined, verifiable purity (97%) with multi-method analytical support provides a quantifiable metric for experimental reproducibility.

Analytical Chemistry Reproducibility Procurement Specification Quality Control

Differentiated Metabolic Stability Predicted by Amide Bond Stability vs. Ester Prodrug BT3

The target compound is a secondary amide, which is generally more metabolically stable than the ester-based prodrug BT3 or the free carboxylic acid BT2, both of which are subject to rapid hydrolysis or glucuronidation [1]. While the published metabolic stability data for BT2 (no degradation in 240 min in vitro) and its terminal half-life (730 min) are exceptional [1], an amide linkage of the target compound is predicted to confer even greater resistance to esterase-mediated cleavage, potentially extending the half-life beyond these values. This is a class-level inference based on the well-established metabolic stability of secondary amides over esters.

Prodrug Design Metabolic Stability PK Profile Amide vs. Ester

Rational Application Scenarios for 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide


Investigating Permeability-Limited BDK Inhibition in Cellular Models

Based on its high computed lipophilicity (XLogP = 6.9), this compound is best suited for assays where passive membrane permeability is the rate-limiting step for target engagement. It should be prioritized over BT2 (XLogP ~3.5) for intracellular BDK inhibition studies in cell lines with intact efflux transporters, provided solubility challenges are managed with appropriate formulation (e.g., DMSO stocks <0.1% final concentration) [1][2].

Structure-Activity Relationship (SAR) Expansion Around the Benzothiophene-2-Amide Series

This compound serves as a critical SAR probe with a unique 4-phenoxyphenyl N-substituent. It should be procured alongside close analogs (e.g., 3-chloro-6-methyl-N-(4-phenoxyphenyl) and N-biphenyl derivatives) to systematically map the steric and electronic requirements of the amide binding pocket in BDK or other emerging targets [1]. Its defined 97% purity ensures data integrity in these comparative assays.

In Vivo Pharmacokinetic Studies Requiring Extended Half-Life

For researchers designing chronic BDK inhibition studies in rodent models of Maple Syrup Urine Disease (MSUD) or metabolic disorders, this compound's secondary amide bond is inferred to offer superior metabolic stability over the carboxylic acid BT2 and ester prodrug BT3. It should be considered for long-term oral dosing protocols where sustained plasma concentrations are critical [1].

Chemical Probe Development for Allosteric Kinase Regulation

Given the established allosteric mechanism of the parent scaffold BT2, which triggers helix movements in BDK's N-terminal domain, this derivative is useful as a distinct chemical probe to dissect the role of the 2-position substitution in allosteric regulation. Its altered H-bond donor/acceptor profile (1 donor, 3 acceptors) makes it a complementary tool to BT2 (2 donors, 2 acceptors) for biophysical studies of ligand-protein interactions [1].

Quote Request

Request a Quote for 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.